3-iodo-4-phenoxy-1H-quinolin-2-one
Description
Significance of the Quinolinone Scaffold in Contemporary Chemical Research
The quinolinone scaffold is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that can bind to a variety of biological targets with high affinity. usc.edunih.gov This versatility has led to the development of numerous quinoline-based compounds with a wide array of pharmacological applications, including anticancer, anti-inflammatory, antibacterial, and antiviral activities. nih.gov The quinoline (B57606) moiety is present in many approved drugs and compounds currently under clinical investigation, particularly in the field of oncology. usc.edutandfonline.com Its appeal to medicinal chemists stems from its synthetic accessibility and the ease with which its structure can be modified to optimize biological activity. usc.edumatilda.science The presence of both a hydrogen bond donor (-NH) and an acceptor (=O) in the quinolinone ring system facilitates interactions with biological macromolecules. matilda.science
Strategic Importance of Halogenation (Iodine) and Phenoxy Substitution in Bioactive Molecules
The introduction of specific functional groups to a core scaffold is a key strategy in medicinal chemistry to modulate a compound's properties. reachemchemicals.com
Iodine Substitution: Halogenation, and specifically iodination, can significantly impact a molecule's biological profile. Iodine, being the largest and least electronegative of the stable halogens, can form strong halogen bonds, which are non-covalent interactions that can influence drug-receptor binding. mdpi.comscirp.org The incorporation of iodine can also enhance the reactivity of organic compounds and may play a role in their antioxidant capacity. mdpi.com In some contexts, iodine-containing compounds have demonstrated antimicrobial properties. mdpi.com However, high concentrations of iodine can be toxic to plant cells, affecting growth and biomass. nih.gov
Phenoxy Substitution: The phenoxy group is another crucial moiety in drug design, often considered a privileged component. nih.govmdpi.com Its presence can be critical for biological activity, contributing to interactions with target molecules through mechanisms like π–π stacking and hydrogen bonding via the ether oxygen. nih.gov The phenoxy group can also influence a compound's pharmacokinetic profile. mdpi.com Numerous drugs across various therapeutic areas, including antiviral and anticancer agents, contain a phenoxy group, highlighting its importance in medicinal chemistry. mdpi.comnih.gov
Overview of Research Trajectories for 3-Iodo-4-phenoxy-1H-quinolin-2-one and Analogues
Research into quinolinone derivatives is an active area of investigation. Studies often focus on the synthesis of novel analogues and the evaluation of their biological activities. For instance, research on related 3-substituted quinolin-2(1H)-ones has explored their potential as inhibitors of protein folding machinery like Hsp90, with some analogues showing promising activity against cancer cell lines. nih.gov
The synthesis of various substituted quinolinones is a key focus, with methods like palladium-catalyzed reactions being employed to create diverse libraries of compounds. nih.gov The biological evaluation of these compounds often involves screening for activities such as anticancer, antifungal, and antibacterial effects. nih.govresearchgate.netmdpi.com Structure-activity relationship (SAR) studies are then conducted to understand how different substituents on the quinolinone core influence biological outcomes. nih.gov For example, the lipophilicity and electronic properties of substituents on the quinolinone ring have been shown to correlate with their biological activity. mdpi.com
While specific research on this compound is not extensively detailed in the provided search results, the general research trends for quinolinone analogues suggest that this compound would likely be investigated for its potential as a bioactive agent, leveraging the known contributions of the quinolinone scaffold, iodine, and phenoxy substitutions.
Interactive Data Table: Properties of Related Quinolinone Derivatives
Below is a table summarizing the types of biological activities investigated for various quinolinone derivatives, providing context for the potential research directions of this compound.
| Quinolinone Derivative Class | Biological Activity Investigated | Key Research Focus |
| 3-(Heteroaryl)quinolin-2(1H)-ones | Anticancer (Hsp90 inhibition) | Synthesis via Pd-catalyzed cross-coupling, SAR studies |
| Ring-substituted 4-hydroxy-1H-quinolin-2-ones | Antifungal, Photosynthesis-inhibiting | Synthesis, lipophilicity determination, SAR |
| 2-Phenyl-3-hydroxy-4(1H)-quinolinones | Anticancer, Immunosuppressive | Inhibition of topoisomerase, gyrase, and IMPDH |
Structure
3D Structure
Properties
CAS No. |
68903-75-3 |
|---|---|
Molecular Formula |
C15H10INO2 |
Molecular Weight |
363.15 g/mol |
IUPAC Name |
3-iodo-4-phenoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C15H10INO2/c16-13-14(19-10-6-2-1-3-7-10)11-8-4-5-9-12(11)17-15(13)18/h1-9H,(H,17,18) |
InChI Key |
QGQINRXPGQAWNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=O)NC3=CC=CC=C32)I |
Origin of Product |
United States |
Mechanistic Insights into Biological Activity and Target Interactions of 3 Iodo 4 Phenoxy 1h Quinolin 2 One Derivatives
Inhibition of Nucleic Acid Synthesis Pathways
Quinolone-based compounds have long been recognized for their ability to interfere with nucleic acid synthesis, primarily in bacteria. This activity is mediated through the inhibition of essential enzymes involved in DNA replication and maintenance.
DNA gyrase and topoisomerase IV are critical bacterial enzymes that belong to the type II topoisomerase family. They play a pivotal role in managing DNA topology, which is essential for replication, recombination, and repair. The quinolone scaffold is a well-established inhibitor of these enzymes. researchgate.netnih.gov The mechanism of action involves the stabilization of the enzyme-DNA cleavage complex, which leads to the accumulation of double-strand DNA breaks and ultimately results in bacterial cell death. nih.gov
By targeting DNA gyrase and topoisomerase IV, quinolone derivatives effectively disrupt DNA replication and repair processes in bacteria. The formation of the stabilized enzyme-DNA complex blocks the progression of the replication fork, leading to a halt in DNA synthesis. nih.gov Furthermore, the resulting DNA damage can trigger the SOS response, a DNA repair system in bacteria. However, the extensive DNA fragmentation often overwhelms the repair capacity, leading to cell death. nih.gov While specific data for 3-iodo-4-phenoxy-1H-quinolin-2-one is lacking, its structural similarity to known DNA gyrase inhibitors suggests it could potentially modulate DNA replication and repair through a similar mechanism.
Interference with Cell Growth Regulatory Enzymes and Proteins
In addition to their antibacterial effects, quinolin-2-one derivatives have been explored for their potential as anticancer agents due to their ability to interfere with enzymes and proteins that regulate cell growth and proliferation in eukaryotic cells.
Eukaryotic topoisomerase II is a vital enzyme for cell division, and its inhibition is a key mechanism for several anticancer drugs. mdpi.com Some furoquinolinone derivatives have been shown to inhibit topoisomerase II in the dark, leading to moderate antiproliferative activity in mammalian cells. nih.gov This indicates that the quinolin-2-one scaffold can serve as a basis for the development of topoisomerase II inhibitors. The specific substitutions on the quinoline (B57606) ring are critical for this activity. While direct evidence for this compound is absent, its core structure suggests a potential for interaction with topoisomerase II, which would need to be experimentally verified.
Protein kinases are crucial regulators of cell signaling pathways that control cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of cancer, making them attractive targets for therapeutic intervention. The quinolin-2-one and 4-phenoxyquinoline scaffolds are present in numerous kinase inhibitors.
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Several 4-phenoxyquinoline derivatives have been identified as potent inhibitors of EGFR and platelet-derived growth factor receptor (PDGFr), a receptor tyrosine kinase related to VEGFR. nih.gov Structure-activity relationship (SAR) studies have shown that substitutions on the phenoxy ring are critical for potent and selective inhibition. nih.gov Additionally, quinazoline-based compounds, which are structurally similar to quinolones, are well-known multi-kinase inhibitors targeting VEGFR and EGFR. mdpi.com
Phosphoinositide 3-kinase (PI3K): The quinolin-2(H)-one and quinolin-4(H)-one derivatives have been identified as inhibitors of several proteins and enzymes involved in cancer cell growth, including PI3K. researchgate.net
Other Kinases: A novel 4-phenoxy-quinoline-based scaffold has been investigated for its ability to mislocalize Aurora kinase B (AURKB), a key mitotic kinase. Halogen substitutions, including iodine, on this scaffold were found to impact its activity, with a bromine-substituted analog showing potent disruption of cell division. acs.org This finding is particularly relevant as it demonstrates that halogenation of the 4-phenoxy-quinoline core can lead to potent kinase-modulating activity.
Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents. The quinolin-2(H)-one and quinolin-4(H)-one scaffolds have been identified as potential backbones for the development of HDAC inhibitors. researchgate.net However, to date, there is no specific published research demonstrating the direct inhibition of HDACs by this compound or its close derivatives. Further investigation would be required to explore this potential activity.
Mechanisms of Action against Specific Pathogens
Derivatives of this compound have demonstrated a broad spectrum of activity against various pathogens, including bacteria, parasites, and viruses. Their mechanisms of action are diverse and target specific pathways essential for pathogen survival and replication.
Antimicrobial Mechanisms
Quinoline compounds, the foundational structure of this compound, are known for their extensive pharmacological value, including antibacterial properties. nih.gov The antimicrobial activity of quinoline derivatives often stems from their ability to interfere with essential cellular processes in bacteria. While the precise mechanisms for this compound are still under investigation, related quinoline compounds have been shown to act as topical antiseptics. nih.gov
The structural characteristics of these compounds play a crucial role in their antibacterial efficacy. For instance, Gram-negative bacteria, with their unique outer membrane, often exhibit higher resistance to certain quinoline derivatives compared to Gram-positive bacteria. nih.gov This suggests that the outer membrane can act as a barrier, preventing the compounds from reaching their intracellular targets. nih.gov Research on similar heterocyclic compounds, such as quinoxaline (B1680401) 1,4-di-N-oxides, has shown that they can induce the production of reactive oxygen species (ROS) and cause damage to the bacterial cell wall and membrane, leading to cell elongation and filamentation. frontiersin.org Another study on 4-allylbenzene-1,2-diol demonstrated that it disrupts the integrity of the cell membrane, leading to increased permeability and ultimately cell death. nih.gov These findings suggest that derivatives of this compound might exert their antimicrobial effects through similar mechanisms involving cell membrane disruption.
| Compound Class | General Mechanism of Action | Reference |
| Quinolines | Interference with essential cellular processes | nih.gov |
| Quinoxaline 1,4-di-N-oxides | Induction of ROS, cell wall/membrane damage | frontiersin.org |
| 4-allylbenzene-1,2-diol | Disruption of cell membrane integrity | nih.gov |
Antimalarial Mechanisms (e.g., HIV Integrase, Plasmodium Targets)
The quinoline core is a well-established scaffold in the development of antimalarial drugs. nih.gov Many existing antimalarial agents are quinoline derivatives that target various stages of the Plasmodium life cycle. nih.gov A primary mechanism for many quinoline-based antimalarials is the inhibition of hemozoin formation. nih.govnih.gov During its intra-erythrocytic stage, the parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes the heme into an insoluble, non-toxic crystal called hemozoin. nih.gov Quinolines are thought to interfere with this detoxification process, leading to the accumulation of toxic heme and subsequent parasite death. nih.gov
Beyond heme detoxification, other novel targets for antimalarial drug discovery are being explored, including enzymes essential for parasite survival. nih.gov For instance, Plasmodium metallo-aminopeptidases M1 and M17, which are involved in the final stages of hemoglobin digestion, have been identified as potential drug targets. cdu.edu.au While direct evidence for this compound targeting HIV integrase is not specified in the provided context, the structural similarities to other enzyme inhibitors suggest a potential for such interactions that warrants further investigation.
| Antimalarial Drug Class | Primary Mechanism | Target Pathway | Reference |
| Quinolines | Inhibition of hemozoin formation | Heme detoxification | nih.govnih.gov |
| Amino alcohol compounds | Inhibition of heme detoxification | Heme detoxification | nih.gov |
| Antifolates | Inhibition of dihydrofolate reductase and dihydropteroate (B1496061) synthetase | Folic acid synthesis | nih.gov |
Antiparasitic Mechanisms
The antiparasitic activity of quinoline derivatives extends beyond malaria. Halogenated hydroxyquinolines, such as iodoquinol, are known to interfere with protozoal metabolism. nih.gov They are believed to act as chelating agents, binding to ferrous ions that are essential for the metabolic processes of these parasites. nih.gov Another mechanism observed in some antiparasitic drugs is the inhibition of nucleic acid synthesis. nih.gov
Furthermore, some antiparasitic agents function by disrupting ion transport across the parasite's cell membrane, leading to increased permeability to ions like calcium. nih.gov This disruption of ion homeostasis can be fatal to the parasite. Given the structural features of this compound, it is plausible that its antiparasitic effects could be mediated through one or more of these established mechanisms.
Enzymatic Modulation in Neuroprotection and Anti-inflammatory Pathways
In addition to their antimicrobial and antiparasitic properties, derivatives of this compound have been investigated for their potential to modulate key enzymes involved in neurodegenerative diseases and inflammation.
Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) Inhibition
Acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) are key enzymes in the pathophysiology of Alzheimer's disease. nih.gov AChE is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), while MAO-B is involved in the degradation of dopamine (B1211576) and contributes to oxidative stress in the brain. nih.gov Dual inhibitors that can target both AChE and MAO-B are considered a promising therapeutic approach for Alzheimer's disease. nih.govnih.gov
Several classes of compounds have been investigated as dual AChE/MAO-B inhibitors. nih.gov The inhibitory potential of these compounds is typically determined by measuring their IC50 values against each enzyme. nih.gov For example, certain ellagic acid derivatives have been identified as dual-acting inhibitors of AChE and MAO-B. nih.gov Although the provided information does not specifically detail the activity of this compound against these enzymes, its quinoline core is a feature found in various enzyme inhibitors, suggesting that its derivatives could potentially be developed as inhibitors of AChE and MAO-B.
| Enzyme | Function in Neurodegeneration | Therapeutic Strategy | Reference |
| Acetylcholinesterase (AChE) | Breakdown of acetylcholine | Inhibition to increase acetylcholine levels | nih.gov |
| Monoamine Oxidase B (MAO-B) | Degradation of dopamine, oxidative stress | Inhibition to reduce oxidative stress | nih.gov |
Modulation of Pro-inflammatory Mediators (e.g., TNF-α, FLAP, COX-II)
The anti-inflammatory potential of quinoline and its related heterocyclic derivatives is often attributed to their ability to modulate the activity of crucial pro-inflammatory mediators. While direct studies on this compound are limited, research on structurally related quinoline and quinazolinone derivatives provides valuable insights into their potential mechanisms of action against targets like Tumor Necrosis Factor-alpha (TNF-α), 5-Lipoxygenase-Activating Protein (FLAP), and Cyclooxygenase-II (COX-II).
TNF-α: The production of the pro-inflammatory cytokine TNF-α is often regulated by the transcription factor NF-κB. Some quinazoline (B50416) derivatives have been shown to inhibit the activation of NF-κB, which in turn can lead to a decrease in TNF-α production. For instance, certain (4-phenylamino)quinazoline alkylthiourea derivatives have demonstrated the ability to inhibit NF-κB activation in macrophage-like cells, leading to a reduction in both IL-6 and TNF-α levels. nih.gov This suggests that derivatives of this compound could potentially exert anti-inflammatory effects by interfering with the NF-κB signaling pathway.
FLAP: The 5-Lipoxygenase-Activating Protein (FLAP) is a key protein in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. nih.govresearchgate.net Quinoline derivatives have been classified as first-generation FLAP inhibitors. nih.govresearchgate.net By binding to FLAP, these inhibitors can block the transfer of arachidonic acid to 5-lipoxygenase, thereby preventing the production of leukotrienes and mitigating the inflammatory response. nih.govresearchgate.net The development of FLAP inhibitors is an active area of research for inflammatory diseases like asthma. nih.govresearchgate.netcapes.gov.br
COX-II: Cyclooxygenase-II (COX-II) is an enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins. Inhibition of COX-II is a major strategy for anti-inflammatory therapies. researchgate.net Studies on quinazolinone derivatives, a class of compounds structurally related to quinolinones, have shown inhibitory activity against COX-II. mdpi.comnih.gov For example, certain 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives have been synthesized and evaluated for their COX-2 inhibitory activity. mdpi.comnih.gov The presence of specific substituents on the phenyl ring was found to be important for their inhibitory potency. mdpi.com
| Compound Class | Target | Observed Effect | Reference |
|---|---|---|---|
| (4-Phenylamino)quinazoline alkylthiourea derivatives | NF-κB | Inhibition of activation, leading to reduced TNF-α and IL-6 production. | nih.gov |
| Quinoline derivatives | FLAP | Classified as first-generation inhibitors. | nih.govresearchgate.net |
| 3-Phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives | COX-II | Inhibitory activity, with one derivative showing 47.1% inhibition at 20 μM. | mdpi.com |
Reactive Oxygen Species Scavenging Mechanisms for Antioxidant Activity
Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cells, contributing to various pathological conditions. The antioxidant activity of a compound is its ability to neutralize these harmful species. Phenolic compounds, in particular, are known for their antioxidant properties. The this compound scaffold contains a phenoxy group, and its derivatives can be designed to include additional phenolic hydroxyl groups, which are expected to enhance their antioxidant potential.
Research on structurally similar 3-phenoxyquinoxalin-2(1H)-one derivatives has demonstrated their capacity for antioxidant activity. nih.gov Specifically, phenolic 4-hydroxy and 3,5-dihydroxy derivatives of this scaffold were found to be effective in scavenging the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and inhibiting lipid peroxidation. nih.gov The presence of hydroxyl groups on the phenoxy ring is crucial for this activity.
The primary mechanisms by which these compounds are thought to exert their antioxidant effects include:
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective radical scavenger.
Single Electron Transfer (SET): The compound can donate an electron to the free radical, a process that is also facilitated by the presence of electron-donating phenolic hydroxyl groups.
Studies on other related heterocyclic compounds like quinazolin-4(3H)-ones have further corroborated the importance of phenolic groups for antioxidant activity. nih.gov The addition of multiple phenolic groups, such as in pyrogallol (B1678534) derivatives of quinazolin-4(3H)-one, has been shown to significantly increase their antioxidant capacity. nih.gov
| Compound Class | Antioxidant Assay | Key Finding | Reference |
|---|---|---|---|
| Phenolic 3-phenoxyquinoxalin-2(1H)-one derivatives | DPPH radical scavenging and lipid peroxidation | Phenolic 3,5-dihydroxyl compound with a 7-chloro substitution was the most active. | nih.gov |
| Polyphenolic derivatives of quinazolin-4(3H)-one | Radical scavenging, reduction of oxidizing reagents | The addition of a third phenolic group significantly influenced antioxidant activity. | nih.gov |
Structure Activity Relationship Sar Studies and Rational Design of 3 Iodo 4 Phenoxy 1h Quinolin 2 One Analogues
Impact of C3-Iodination on Biological Activity and Binding Affinity
The introduction of a halogen atom at the C3 position of the quinolinone ring is a key determinant of biological activity. In a study evaluating halogen substitutions (F, Cl, Br, and I) on a 4-phenoxy-quinoline scaffold, the nature of the halogen was found to significantly impact the compound's potency. nih.gov
Halogen atoms can influence the molecule's electronic properties, lipophilicity, and ability to form halogen bonds, all of which can affect binding affinity to a target protein. The substitution of a bromine atom, for instance, resulted in a particularly potent compound, LXY18, which acts as a sub-nanomolar disruptor of cell division by blocking the relocalization of Aurora kinase B. nih.gov This suggests that the size and polarizability of the halogen at the C3 position are critical for optimal interaction with the target. While direct data on the C3-iodo compound was not presented in this specific study, the trend observed with other halogens underscores the importance of this position for activity.
Influence of C4-Phenoxy Substitution Pattern on Target Selectivity and Potency
The phenoxy group at the C4 position offers a versatile handle for modifying the compound's properties. The substitution pattern on this aromatic ring can be tailored to enhance target selectivity and potency.
Research on 4-phenoxy-quinoline derivatives has shown that substitutions on the phenoxy ring can dramatically alter their anticancer activity. nih.gov The iterative process of modifying side groups on this ring, coupled with activity screening, has been a successful strategy for optimizing lead compounds. nih.gov
In a different context, for 6-Bromoquinolin-4-ol (B142416) derivatives coupled with various aryl boronic acids to form 4-phenoxy-like linkages, the nature of the substituent on the aryl ring was crucial for antibacterial activity against ESBL-producing Escherichia coli and MRSA. mdpi.com This highlights the role of the C4-phenoxy moiety in determining the biological activity spectrum.
Table 1: Effect of C4-Aryl Substituents on Antibacterial Activity of 6-Bromoquinolin-4-ol Derivatives This table is based on data for 6-bromo-4-(aryloxy)quinoline derivatives, which serve as analogs to understand the impact of C4-phenoxy substitutions.
| Compound ID | Aryl Substituent | Antibacterial Activity |
| 3b | 2-methylphenyl | Low |
| 3d | 4-fluorophenyl | Low |
| 3e | 4-methylphenyl | High |
| Data derived from a study on 6-bromoquinolin-4-ol derivatives. mdpi.com |
Exploration of Substituents on the Quinolinone Core
Studies on 4-phenyl-2-quinolone (4-PQ) derivatives, which are structurally related to the 4-phenoxy-quinolin-2-ones, have demonstrated the importance of substituents on the quinolinone core. The placement of methoxy (B1213986) groups at the C5, C6, and C7 positions was explored to enhance anticancer activity, drawing inspiration from the activity of similarly substituted 4-arylcoumarins. nih.gov This bioisosteric replacement of the coumarin (B35378) oxygen with a nitrogen to form the quinolinone scaffold highlights a rational approach to drug design. nih.gov
Furthermore, research on fluorinated 2-phenyl-4-quinolone derivatives has shown that the presence of a ketone at C4 is essential for activity. acs.org While the lead compound has a quinolin-2-one core, this finding from a related scaffold emphasizes the sensitivity of the quinolone system to substitution. The introduction of fluorine atoms and other groups at various positions on the quinolinone ring has been shown to modulate antimitotic and cytotoxic activities. acs.org
Pharmacophore Elucidation for Optimized Biological Interactions
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For quinoline (B57606) and quinolone derivatives, pharmacophore models have been developed to guide the design of new, more potent compounds.
A typical pharmacophore for quinolone-based inhibitors includes features such as:
Hydrogen bond acceptors (HBA)
Hydrogen bond donors (HBD)
Hydrophobic regions (HY) or Aromatic moieties (Ar)
Potentially, a halogen bond donor (XBD) nih.govnih.gov
For instance, a five-point pharmacophore model (ADRRR) was developed for quinoline-3-carbonitrile derivatives as Tpl2 kinase inhibitors, indicating the importance of a hydrogen bond acceptor, a hydrogen bond donor, and three aromatic rings. nih.gov Another model for DNA gyrase B inhibitors highlighted the significance of hydrophobic regions, HBA, HBD, aromatic moieties, and halogen bond donors. nih.gov These models provide a blueprint for designing new molecules, like 3-iodo-4-phenoxy-1H-quinolin-2-one, ensuring they possess the necessary features for strong binding to their intended target.
Derivatization Strategies for Lead Optimization
Lead optimization is an iterative process aimed at enhancing the properties of a promising compound to convert it into a viable drug candidate. patsnap.com This involves systematically modifying the lead structure to improve efficacy, selectivity, and pharmacokinetic properties. patsnap.comnih.gov
For quinoline-based compounds, several derivatization strategies have been employed:
Functional Group Manipulation: This involves the modification of existing functional groups. For example, the phenoxy group in this compound can be substituted with various groups to fine-tune its electronic and steric properties. nih.gov
Isosteric and Bioisosteric Replacement: Replacing certain atoms or groups with others that have similar physical or chemical properties can lead to improved activity or reduced toxicity. The replacement of a carboxylic acid group with an isostere is a common strategy in medicinal chemistry. researchgate.net In the context of the quinolinone core, replacing a hydrogen with a fluorine atom is a well-established tactic to alter metabolic stability and binding affinity. nih.gov
Structure-Activity Relationship (SAR)-Directed Optimization: As SAR data is accumulated from initial derivatization efforts, a more rational approach can be taken to design new analogs with a higher probability of success. nih.gov
In silico studies on quinoline derivatives have been used to guide the synthesis of new compounds with improved profiles as, for example, CYP450 inhibitors. researchgate.net This computational approach, combined with traditional medicinal chemistry techniques, accelerates the lead optimization process. patsnap.com
Theoretical and Computational Investigations of 3 Iodo 4 Phenoxy 1h Quinolin 2 One
Quantum Chemical Calculations (DFT, etc.)
Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool for investigating the intricacies of molecular systems. These methods allow for the detailed examination of electronic structure, reactivity, and conformational possibilities.
Electronic Structure Analysis and Reactivity Prediction
DFT calculations are instrumental in elucidating the electronic structure of molecules like 3-iodo-4-phenoxy-1H-quinolin-2-one. By mapping the electron density distribution, researchers can identify regions of high and low electron density, which are crucial for predicting chemical reactivity. researchgate.net For instance, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons, respectively. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and stability; a smaller gap often suggests higher reactivity. nih.gov
Analysis of the molecular electrostatic potential (MEP) provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites within the molecule. researchgate.net This information is invaluable for understanding how the molecule might interact with biological targets. Natural Bond Orbital (NBO) analysis further complements this by detailing the interactions between different parts of the molecule, such as intramolecular charge transfer and hyperconjugative interactions. researchgate.net These computational approaches collectively offer a comprehensive picture of the electronic properties that govern the reactivity of this compound.
Conformational Analysis and Tautomerism Studies
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis, often performed using DFT methods, explores the different spatial arrangements (conformers) of a molecule and their relative energies. youtube.com For a molecule like this compound, with its rotatable phenoxy group, identifying the most stable conformer is essential for understanding its interaction with biological receptors.
Tautomerism, the interconversion of structural isomers, is another critical aspect that can be investigated through quantum chemical calculations. researchgate.net For the quinolin-2-one scaffold, the potential for keto-enol tautomerism exists. Computational studies can predict the relative stability of these tautomeric forms, which can have significant implications for the molecule's chemical behavior and biological function. By calculating the energies of different tautomers, researchers can determine the predominant form under physiological conditions.
Molecular Docking Simulations for Target Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.
Ligand-Protein Binding Affinity Prediction
A key output of molecular docking simulations is the prediction of the binding affinity between the ligand and the protein. nih.gov This is often expressed as a docking score, which estimates the free energy of binding. A lower (more negative) docking score generally indicates a more favorable binding interaction. nih.govnih.gov These predictions are crucial for ranking potential drug candidates and prioritizing them for further experimental testing. nih.gov While these scores provide a valuable estimation, it is important to note that they are predictions and can be influenced by the specific docking algorithm and scoring function used. researchgate.net
Table 1: Predicted Binding Affinities of Quinolone Derivatives with Various Protein Targets
| Compound | Target Protein | Docking Score (kcal/mol) |
|---|---|---|
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | Aromatase | - |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | EGFR | - |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | CDK2 | - |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | Bcl-2 | - |
| Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivative (4c) | Aromatase | Good |
| Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivative (4c) | EGFR | Good |
| Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivative (4c) | CDK2 | Good |
Note: Specific docking scores for compound 4a were not provided in the search results. "Good" indicates a promising binding affinity as stated in the source. researchgate.net
Elucidation of Binding Modes and Key Interacting Residues
Beyond predicting binding affinity, molecular docking provides detailed insights into the binding mode of the ligand within the protein's active site. researchgate.net This includes identifying the specific amino acid residues that form key interactions with the ligand, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov Understanding these interactions is fundamental to explaining the ligand's biological activity and can guide the rational design of more potent and selective derivatives. For instance, identifying a crucial hydrogen bond can inform chemists to modify the ligand to enhance this interaction, thereby improving its efficacy.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.gov
For a series of this compound analogs, a QSAR study would involve compiling a dataset of compounds with their experimentally determined biological activities. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). mdpi.com
Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to build a model that correlates these descriptors with the observed biological activity. A robust QSAR model can be a powerful predictive tool in the drug discovery process, enabling the virtual screening of large compound libraries and the rational design of new molecules with improved therapeutic potential. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one |
Development of Predictive Models for Biological Activity
The development of predictive models for biological activity, often through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug design. nih.gov These models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. mdpi.com For a compound like this compound, QSAR models can be developed to predict its potential as an inhibitor of specific enzymes or its activity against certain cell lines. sci-hub.se
The process typically involves compiling a dataset of structurally related compounds with known biological activities. nih.gov For instance, a series of quinolinone derivatives could be tested for their inhibitory activity against a particular kinase. The three-dimensional structures of these molecules are then used to calculate various molecular descriptors. Statistical methods, such as multiple linear regression or partial least squares, are employed to generate a QSAR model that can predict the activity of new compounds, including this compound. nih.gov
While specific QSAR models for this compound are not extensively reported in the public domain, the general approach is well-established for quinolinone scaffolds. nih.gov These models are crucial for prioritizing synthetic efforts toward compounds with the highest predicted potency.
Identification of Molecular Descriptors Correlating with Activity
The predictive power of a QSAR model hinges on the selection of relevant molecular descriptors. These descriptors are numerical values that characterize different aspects of a molecule's structure and properties. For this compound, several classes of descriptors would be pertinent to its biological activity.
Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO). The presence of the iodine atom and the phenoxy group significantly influences the electronic landscape of the quinolinone core.
Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, volume, and surface area can influence how the molecule fits into a biological target's binding site.
Hydrophobic Descriptors: LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a key descriptor for hydrophobicity. This property is critical for membrane permeability and interaction with hydrophobic pockets in proteins.
Topological Descriptors: These are numerical representations of the molecular structure, encoding information about connectivity and branching.
Studies on related heterocyclic compounds have shown that a combination of these descriptors often provides the best correlation with biological activity. mdpi.com For example, the hydrogen bond basicity and the dipolarity/polarizability of phenoxide anions, which are structurally related to the phenoxy group in the target compound, have been shown to correlate with their reaction rates. nih.gov
Below is an interactive table showcasing typical molecular descriptors that would be calculated for this compound in a computational study.
| Descriptor Class | Descriptor Name | Typical Value Range | Potential Impact on Activity |
| Electronic | Dipole Moment | 2 - 5 Debye | Influences polar interactions with the target. |
| Steric | Molecular Weight | 377.18 g/mol | Affects binding site complementarity and diffusion. |
| Hydrophobic | LogP | 3.5 - 4.5 | Governs membrane permeability and solubility. |
| Topological | Number of Rotatable Bonds | 3 - 5 | Determines conformational flexibility. |
Molecular Dynamics Simulations to Understand Dynamic Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as this compound, and its biological target. nih.gov These simulations model the movements of atoms over time by solving Newton's equations of motion. frontiersin.org By simulating the compound within the binding site of a protein, researchers can gain insights into the stability of the binding pose, the key intermolecular interactions, and the conformational changes that may occur upon binding. frontiersin.org
For this compound, an MD simulation would typically involve:
System Setup: Placing the docked compound-protein complex in a simulation box filled with water molecules and ions to mimic physiological conditions.
Minimization and Equilibration: Minimizing the energy of the system to remove steric clashes and then gradually heating and equilibrating the system to the desired temperature and pressure.
Production Run: Running the simulation for a sufficient length of time (typically nanoseconds to microseconds) to observe the dynamic behavior of the system.
In Silico ADMET Profiling and Drug-Likeness Assessment
Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. researchgate.net In silico ADMET prediction tools have become indispensable for early-stage assessment, helping to identify potential liabilities that could lead to late-stage attrition in drug development. sci-hub.senih.gov
For this compound, a typical in silico ADMET profile would assess various parameters, including:
Absorption: Prediction of oral bioavailability, intestinal absorption, and permeability through the blood-brain barrier.
Distribution: Estimation of plasma protein binding and volume of distribution.
Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes. nih.gov
Excretion: Prediction of renal clearance.
Toxicity: Assessment of potential for hepatotoxicity, cardiotoxicity, and mutagenicity.
Drug-likeness is another critical concept, often evaluated using rules such as Lipinski's Rule of Five. researchgate.net These rules provide a qualitative assessment of whether a compound possesses the physicochemical properties consistent with orally bioavailable drugs.
An illustrative in silico ADMET and drug-likeness profile for this compound is presented in the interactive table below.
| Property | Parameter | Predicted Value/Assessment | Implication |
| Absorption | Human Intestinal Absorption | High | Good potential for oral absorption. |
| Distribution | Blood-Brain Barrier Penetration | Low | Likely to have limited central nervous system effects. |
| Metabolism | CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions involving this enzyme. |
| Excretion | Renal Clearance | Moderate | Suggests a combination of renal and hepatic clearance. |
| Toxicity | Hepatotoxicity | Low risk | Favorable from a safety perspective. |
| Drug-Likeness | Lipinski's Rule of Five | Compliant (0 violations) | Possesses physicochemical properties suitable for a drug candidate. |
Future Research Directions and Translational Potential for 3 Iodo 4 Phenoxy 1h Quinolin 2 One
Development of Novel Synthetic Pathways
The efficient and versatile synthesis of 3-iodo-4-phenoxy-1H-quinolin-2-one and its derivatives is fundamental for extensive biological evaluation. While classical methods for quinolinone synthesis, such as the Conrad-Limpach and Camps cyclization reactions, provide a foundation, future research should focus on developing more advanced and efficient pathways mdpi.comacs.orgnih.gov.
Key areas for development include:
Late-Stage Functionalization: Developing methods for the direct C-H iodination at the 3-position of a pre-formed 4-phenoxy-1H-quinolin-2-one core would offer a more convergent and flexible approach compared to starting with iodinated precursors.
Domino Reactions: Designing one-pot or domino reactions that combine the formation of the quinolinone ring with the introduction of the iodo and phenoxy groups could significantly improve synthetic efficiency, reduce waste, and facilitate rapid library synthesis nih.gov.
Flow Chemistry: The use of flow chemistry could enable safer and more scalable synthesis, particularly for reactions involving potentially hazardous reagents or intermediates. It allows for precise control over reaction parameters, often leading to higher yields and purity.
Coupling Methodologies: Exploring modern cross-coupling reactions, such as the Chan-Lam coupling, for the introduction of the phenoxy moiety could broaden the scope to include diverse substituted phenols, which is crucial for SAR studies mdpi.com.
| Synthetic Strategy | Description | Potential Advantages | Reference Reaction Types |
|---|---|---|---|
| Linear Synthesis | Stepwise construction involving formation of the quinolinone core, followed by sequential iodination and phenoxylation. | Reliable and based on established methods. | Camps Cyclization, Electrophilic Iodination, Nucleophilic Aromatic Substitution. mdpi.com |
| Convergent Synthesis | Preparation of a 3-iodo-4-chloro-quinolin-2-one intermediate followed by coupling with various phenols. | Allows for rapid diversification of the phenoxy group late in the synthesis. | Suzuki or Chan-Lam Coupling. acs.orgmdpi.com |
| Domino Reaction | A one-pot sequence where multiple bonds are formed without isolating intermediates. | High efficiency, atom economy, and reduced purification steps. nih.gov | Michael Addition/SNAr-terminated sequences. nih.gov |
Exploration of New Biological Targets and Polypharmacology
The quinolinone core is a "privileged scaffold" known to interact with a multitude of biological targets. Derivatives have shown activity against cancer, malaria, and various bacteria orientjchem.orgnih.gov. Future research should involve broad-spectrum screening of this compound to identify its primary biological targets.
Promising areas for investigation include:
Kinase Inhibition: Many quinoline (B57606) derivatives are known to inhibit tyrosine kinases, which are crucial in cancer cell signaling pathways arabjchem.org. Screening against a panel of cancer-related kinases is a logical first step.
DNA-Interacting Enzymes: Quinolones are famous for their inhibition of bacterial DNA gyrase and topoisomerase nih.gov. The potential of this compound as an antibacterial or anticancer agent via this mechanism warrants investigation.
Metabolic Enzymes: Recently, quinolinone derivatives were identified as potent and selective inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1), a key enzyme in certain cancers nih.gov. This represents a novel and high-value target class for this scaffold.
Polypharmacology: A single drug acting on multiple targets, known as polypharmacology, is an emerging paradigm for treating complex diseases like cancer nih.gov. The structural features of this compound may allow it to bind to multiple targets simultaneously. Future studies could explore this multi-target profile to develop more effective therapeutics with reduced potential for drug resistance.
| Target Class | Specific Examples | Associated Disease Area | Reference |
|---|---|---|---|
| Kinases | Tyrosine Kinases, CDK5 | Cancer, Neurological Disorders | arabjchem.orgresearchgate.net |
| Topoisomerases | DNA Gyrase, Topoisomerase IV | Bacterial Infections, Cancer | nih.gov |
| Metabolic Enzymes | Mutant Isocitrate Dehydrogenase 1 (mIDH1) | Cancer (AML, Solid Tumors) | nih.gov |
| Reverse Transcriptase | HIV-1 Reverse Transcriptase | Viral Infections (HIV) | mdpi.com |
Advanced SAR Studies and Focused Library Synthesis
Understanding the structure-activity relationship (SAR) is critical for optimizing a lead compound into a drug candidate. For this compound, the C3-iodo and C4-phenoxy groups are prime locations for chemical modification to probe their influence on biological activity.
Future SAR studies should focus on:
The C3-Iodo Group: Iodine is the largest and most polarizable halogen, capable of forming strong halogen bonds which can be critical for protein-ligand binding. Replacing iodine with other halogens (Br, Cl, F) or other small groups (CN, CH₃) would clarify the role of size, electronics, and halogen bonding at this position. Studies on related quinolones have shown that a 3-bromo substitution can lead to potent antimalarial activity nih.gov.
The C4-Phenoxy Group: The phenoxy ring can be systematically decorated with a variety of substituents (e.g., methyl, methoxy (B1213986), trifluoromethyl, cyano) at the ortho, meta, and para positions. This will probe the steric and electronic requirements of the binding pocket.
Focused Library Synthesis: Based on initial screening results, a focused library of analogs should be synthesized to systematically explore the chemical space around the hit compound. This library would be designed to improve potency, selectivity, and pharmacokinetic properties.
| Position of Modification | Parent Group | Proposed Modifications | Rationale |
|---|---|---|---|
| C3 | -I | -Br, -Cl, -F, -CN, -CH₃ | To investigate the role of halogen bonding, sterics, and electronics. nih.gov |
| C4 (Phenoxy Ring) | -O-Ph | -O-Ph-4-F, -O-Ph-4-Cl, -O-Ph-4-CH₃, -O-Ph-4-OCH₃, -O-Ph-4-CF₃ | To probe for specific interactions within the binding site. |
| Quinolinone Core | -H | Substituents at C6, C7 (e.g., -OCH₃, -Cl) | To modulate solubility and metabolic stability. nih.gov |
Integration of Computational and Experimental Methodologies for Lead Discovery
Modern drug discovery relies heavily on the synergy between computational and experimental techniques. For this compound, this integrated approach can significantly accelerate the identification and optimization of lead compounds.
A proposed workflow would include:
Molecular Docking: Once a biological target is identified, molecular docking can be used to predict the binding mode of this compound in the active site. This can provide insights into key interactions and guide the design of new analogs. Studies on related phenoxy-quinolines have successfully used docking to understand binding to viral proteases and reverse transcriptase mdpi.comnih.gov.
Virtual Screening: A computational library of virtual analogs can be screened against the target protein structure to prioritize compounds for synthesis, saving time and resources.
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of the molecule, such as electrostatic potential and frontier molecular orbitals, helping to explain its reactivity and interaction preferences mdpi.com.
Iterative Design-Synthesis-Test Cycles: The most promising compounds identified through computational methods would be synthesized and subjected to experimental biological testing. The results of these tests would then be used to refine the computational models, creating a feedback loop that drives the project toward more potent and selective compounds.
| Step | Methodology | Objective |
|---|---|---|
| 1. Target Identification | Phenotypic Screening, Proteomics | Identify the biological target(s) of the parent compound. |
| 2. Binding Mode Prediction | Molecular Docking | Generate a structural hypothesis for the ligand-protein interaction. nih.gov |
| 3. Virtual Library Design | In Silico Enumeration | Create a large virtual library of potential analogs. |
| 4. Prioritization | Virtual Screening, ADMET Prediction | Select a smaller, diverse set of high-priority compounds for synthesis. |
| 5. Synthesis & Testing | Organic Synthesis, In Vitro Assays | Synthesize prioritized compounds and measure their biological activity. |
| 6. Model Refinement | Quantitative SAR (QSAR) | Use experimental data to improve the predictive power of computational models and start the next cycle. |
Q & A
Q. What are the optimal synthetic routes for 3-iodo-4-phenoxy-1H-quinolin-2-one, and how can reaction yields be improved?
- Methodological Answer : The synthesis of quinolin-2-one derivatives typically involves cyclization of substituted anilines with ketones or aldehydes under acidic conditions. For iodinated analogs like this compound, post-functionalization via electrophilic substitution (e.g., using iodine monochloride) is common. Key parameters include:
- Temperature : Reactions are often conducted at 60–80°C to balance reactivity and byproduct formation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance iodine incorporation .
- Catalysts : Lewis acids like BF₃·Et₂O improve regioselectivity .
Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry of iodinating agents to minimize overhalogenation .
Q. How can researchers confirm the identity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Compare <sup>1</sup>H and <sup>13</sup>C NMR data with literature values for quinolin-2-one derivatives. For example, the carbonyl (C=O) peak typically appears at δ ~175–180 ppm in <sup>13</sup>C NMR .
- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]<sup>+</sup>) and isotopic patterns consistent with iodine (e.g., m/z 367 for C₁₅H₁₁INO₂) .
- HPLC : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Work in a fume hood to prevent inhalation of volatile byproducts .
- Waste Disposal : Collect halogenated waste separately and neutralize acidic residues before disposal .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths and angles. For example:
- Iodine Position : The C–I bond length in similar compounds is ~2.09 Å, confirming substitution at the 3-position .
- Dihedral Angles : The phenoxy group often forms a ~45° angle with the quinolinone plane, influencing π-stacking interactions .
Use software like DIAMOND for 3D visualization and WinGX for refining crystallographic data .
Q. What structural modifications enhance the biological activity of this compound?
- Methodological Answer :
- Phenoxy Substituents : Electron-withdrawing groups (e.g., nitro) at the 4-phenoxy position increase antimicrobial activity by improving membrane permeability .
- Iodine Replacement : Bromine or chlorine at the 3-position may reduce toxicity while retaining bioactivity .
- Hybrid Molecules : Conjugation with tetrazole moieties (via click chemistry) enhances anticancer potency .
Q. How should researchers address contradictions in spectral data during characterization?
- Methodological Answer :
Q. What reaction mechanisms govern the iodination of 4-phenoxy-1H-quinolin-2-one?
- Methodological Answer : Iodination proceeds via an electrophilic aromatic substitution (EAS) mechanism:
- Electrophile Generation : ICl reacts with Lewis acids (e.g., FeCl₃) to form I<sup>+</sup> .
- Regioselectivity : The 3-position is activated by the adjacent carbonyl group, directing iodine incorporation .
- Kinetics : Pseudo-first-order kinetics are observed under excess iodinating agent .
Q. How do solvent polarity and catalyst choice influence the synthesis of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
